molecular formula C16H14N6O3S B2571245 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1904410-82-7

2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide

Cat. No.: B2571245
CAS No.: 1904410-82-7
M. Wt: 370.39
InChI Key: ZTJGZWSOPVZSPI-UHFFFAOYSA-N
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Description

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide features a triazolo[4,3-b]pyridazine core substituted with a thiophen-2-yl group at position 6 and a dioxopyrrolidinyl acetamide moiety at position 3. The dioxopyrrolidinyl group may enhance metabolic stability, while the thiophene substituent could influence solubility and target binding .

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O3S/c23-14(9-21-15(24)5-6-16(21)25)17-8-13-19-18-12-4-3-10(20-22(12)13)11-2-1-7-26-11/h1-4,7H,5-6,8-9H2,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTJGZWSOPVZSPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)CC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its complex structure and potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure

The compound features a pyrrolidinone ring , a thiophene moiety , and a triazolopyridazine structure , which contribute to its unique biological properties. The molecular formula is C14H16N4O3SC_{14}H_{16}N_4O_3S, and its molecular weight is approximately 344.37 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes by mimicking natural substrates, effectively blocking active sites.
  • Receptor Modulation : The compound could modulate receptor activity, influencing various signaling pathways crucial for cellular functions.

Biological Activity Assessment

Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this specific compound.

Anticonvulsant Activity

A study on structurally related compounds indicated that derivatives of 2,5-dioxopyrrolidin-1-yl acetamides exhibited significant anticonvulsant properties. For instance:

  • ED50 Values : Compounds demonstrated effective doses (ED50) in seizure models such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, compounds with similar structural motifs showed ED50 values around 32 mg/kg for MES tests and 40 mg/kg for scPTZ tests .

Antinociceptive Effects

Another study highlighted the antinociceptive potential of related amides in formalin pain models:

  • Pain Models : Selected derivatives showed promising results in reducing pain responses, indicating potential applications in pain management .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesED50 (mg/kg)Primary Activity
Compound APyrrolidinone + Thiophene32.08 (MES)Anticonvulsant
Compound BPyrrolidinone + Furan40.34 (scPTZ)Anticonvulsant
Compound CPyrrolidinone + PhenylVariesAntinociceptive

Case Studies

Several case studies have documented the efficacy of compounds similar to this compound:

  • Study on Anticonvulsant Properties : A library of new acetamides was synthesized and screened for anticonvulsant activity using established seizure models. The results indicated that several compounds exhibited significant protective effects against induced seizures .
  • Antinociceptive Activity Assessment : Research involving formalin-induced pain in rodent models demonstrated that certain derivatives could significantly reduce pain responses, supporting their potential use as analgesics .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Systems

Target Compound
  • Core : [1,2,4]Triazolo[4,3-b]pyridazine
  • Substituents :
    • Thiophen-2-yl at position 6
    • Dioxopyrrolidinyl acetamide at position 3
Analog 1: PROTAC Molecule ()
  • Core: Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin
  • Substituents :
    • 4-Chlorophenyl
    • Complex diazepine-linked acetamide chain
Analog 2: Benzothiazole Derivative ()
  • Core : 1,3-Benzothiazole
  • Substituents :
    • 3-Ethyl, 4,6-difluoro
    • Dioxopyrrolidinyl acetamide
  • Key Difference : The benzothiazole core may confer distinct electronic properties compared to triazolopyridazine, affecting binding affinity .

Functional Group Analysis

Compound Dioxopyrrolidinyl Acetamide Heterocyclic Core Key Substituent Potential Bioactivity
Target Compound Yes Triazolo[4,3-b]pyridazine Thiophen-2-yl Kinase inhibition (hypothesized)
PROTAC () No (modified chain) Thieno-triazolo-diazepin 4-Chlorophenyl Targeted protein degradation
Benzothiazole () Yes 1,3-Benzothiazole 4,6-Difluoro, ethyl Antimicrobial (speculative)

Notes:

  • The dioxopyrrolidinyl acetamide is conserved in the target compound and benzothiazole analog, suggesting shared metabolic stability or binding motifs .
  • Thiophene vs. chlorophenyl substituents may alter hydrophobicity and π-π stacking interactions .

Research Findings and Implications

  • Biological Activity : While direct data for the target compound is unavailable, triazolopyridazine cores are associated with kinase inhibition, and thiophene groups may enhance cellular permeability .
  • Regulatory Considerations : Compounds with complex heterocycles, like the PROTAC in , often require rigorous toxicity profiling, as seen in EPA revisions for manganese and zinc compounds (though unrelated, this underscores regulatory scrutiny ).

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